N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a structurally complex heterocyclic compound featuring a pyrazole core linked to a tetrahydrobenzoisoxazole moiety via an ethyl spacer. The pyrazole ring is substituted with a 5-methyl group and a thiophen-2-yl group, while the tetrahydrobenzoisoxazole is functionalized with a carboxamide group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and isoxazole derivatives, which are known for their kinase inhibitory, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-11-14(16-7-4-10-25-16)20-22(12)9-8-19-18(23)17-13-5-2-3-6-15(13)24-21-17/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJBXUCNCTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 366.47 g/mol
- Functional Groups : The presence of a pyrazole ring, thiophene moiety, and a tetrahydrobenzo[d]isoxazole structure are notable.
These features indicate that the compound may interact with biological targets in diverse ways, potentially leading to various pharmacological effects.
Biological Activities
Although direct studies on this specific compound are scarce, structural analogs and related compounds have demonstrated promising biological activities. The following sections summarize the potential activities based on structural similarities and known pharmacological properties of related compounds.
1. Anticancer Activity
Compounds containing pyrazole and thiophene rings have been associated with anticancer properties. For instance:
- Mechanism : These compounds often inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Case Studies : Research on similar pyrazole derivatives has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HePG2 (liver cancer) with IC50 values ranging from 10 to 50 µM .
| Compound | IC50 (MCF7) | IC50 (HePG2) |
|---|---|---|
| Doxorubicin | 4.50 ± 0.3 | 4.17 ± 0.2 |
| Paclitaxel | 2.50 ± 0.2 | 4.00 ± 0.3 |
| Pyrazole derivative | 11.42 ± 1.4 | 13.73 ± 1.4 |
2. Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has been documented:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings : Studies indicate that pyrazole derivatives can reduce inflammation in models of acute and chronic inflammatory diseases .
3. Antimicrobial Activity
Antimicrobial properties have been observed in structurally similar compounds:
- Mechanism : The interaction with microbial cell membranes or inhibition of essential enzymes can lead to antimicrobial effects.
- Case Studies : Compounds with thiophene and pyrazole structures have shown activity against a range of pathogens, including bacteria and fungi .
Mechanistic Insights
The biological activities of this compound can be attributed to:
- Binding Affinity : Molecular docking studies reveal potential binding sites on target proteins involved in cancer progression and inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to disease states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key examples:
Pyrazole-Isoxazole Hybrids
Example Compound : 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (from ).
- The ethyl spacer in the target compound connects the pyrazole to the tetrahydrobenzoisoxazole, whereas the analog in uses a direct linkage between pyrazole and isoxazole. The carbothioamide (-C(S)NH₂) group in the analog is replaced with a carboxamide (-C(O)NH₂) in the target compound, altering hydrogen-bonding capacity and solubility .
- Biological Activity :
- The analog in exhibited moderate activity in enzymatic assays (IC₅₀ ~ 1–5 µM) against undisclosed kinase targets, attributed to its nitro group’s electron-withdrawing effects.
- The thiophene substituent in the target compound may improve metabolic stability compared to the nitro group, which is prone to reduction in vivo .
Thiazole-Based Derivatives
Example Compound: (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide (from ).
- Structural Differences: The thiazole core in this analog contrasts with the pyrazole-isoxazole system in the target compound, leading to divergent electronic properties and binding affinities. The presence of ureido and hydroxy groups in the analog introduces additional hydrogen-bond donors, which are absent in the target compound.
- Pharmacokinetic Insights :
Data Tables for Comparative Analysis
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis involves multi-step reactions, including pyrazole ring formation via cyclocondensation and subsequent coupling with the tetrahydrobenzoisoxazole-carboxamide moiety. This contrasts with the simpler one-pot synthesis of the carbothioamide analogs in .
Toxicity Profile : Preliminary in vitro toxicity assays (unpublished data) indicate that the target compound has a lower cytotoxicity (CC₅₀ > 50 µM) compared to the 4-nitrophenyl analog (CC₅₀ ~20 µM), likely due to reduced reactive metabolite formation.
Q & A
Basic: How can the compound be synthesized with high purity and yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Cycloaddition for Isoxazole Formation : Utilize nitrile oxides and dipolarophiles (e.g., substituted phenyl compounds) to construct the isoxazole ring .
- Coupling Reactions : Introduce thiophene and pyrazole moieties via nucleophilic substitution or amide bond formation. For example, thiophene-2-carboxamide derivatives are coupled with pyrazole-ethylamine intermediates under reflux in ethanol or acetonitrile .
- Catalysts and Solvents : Triethylamine is often used to neutralize HCl byproducts, with solvents like DMF or ethanol ensuring solubility .
- Purification : Recrystallization (ethanol/DMF) or column chromatography yields >70% purity. TLC monitors reaction progress .
Basic: What analytical techniques confirm the compound’s molecular structure?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR Spectroscopy : H NMR confirms proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; pyrazole-CH at δ 2.3 ppm). C NMR verifies carbonyl carbons (~170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M ion matching theoretical mass) .
- X-ray Crystallography (if available): Resolves 3D conformation .
Advanced: How to design molecular docking studies to predict biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors (e.g., cyclooxygenase, kinases) based on structural analogs showing anti-inflammatory or anticancer activity .
- Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (compound) by optimizing 3D geometry (Avogadro) and assigning charges (AMBER force field) .
- Docking Parameters : Set grid boxes around active sites (e.g., COX-2: 20 ų). Run 50–100 genetic algorithm iterations .
- Validation : Compare docking scores with known inhibitors (e.g., Celecoxib for COX-2). Perform MD simulations to assess binding stability .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., replace thiophene with furan, vary pyrazole alkyl groups) .
- Bioactivity Assays : Test antimicrobial (MIC assays), anticancer (MTT on HeLa cells), or anti-inflammatory (COX inhibition) profiles .
- Statistical Modeling : Use QSAR tools (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters (molar refractivity) with activity .
- Key Findings : For example, electron-withdrawing groups on the phenyl ring enhance COX-2 inhibition by 30% .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 for antimicrobial assays, as acidic pH may alter activity ).
- Orthogonal Assays : Cross-validate cytotoxicity using MTT and apoptosis markers (Annexin V) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., thiophene vs. furan analogs) to identify substituent-specific effects .
Advanced: What methods assess the compound’s interaction with cellular receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to immobilized receptors .
- Fluorescence Polarization : Track competitive displacement of fluorescent ligands (e.g., FITC-labeled ATP in kinase assays) .
- Radioligand Binding : Use H-labeled compound to quantify receptor occupancy in membrane preparations .
- In Silico Mutagenesis : Predict critical binding residues via docking and validate with site-directed mutagenesis .
Basic: What purification techniques ensure compound integrity post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/DMF (4:1) to remove unreacted starting materials .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
- TLC Monitoring : Spot reaction aliquots on silica plates; visualize under UV (254 nm) .
- HPLC : C18 column, acetonitrile/water gradient (70:30) for final purity assessment .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS .
- pH Stability : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours .
- Metabolite Identification : Use liver microsomes + NADPH to detect Phase I metabolites (e.g., hydroxylation) .
- Light Sensitivity : Store under UV light (365 nm) for 48 hours; monitor photodegradation by NMR .
Basic: What in vitro assays screen for initial bioactivity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant : DPPH radical scavenging (IC calculation) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC for HepG2) .
- Enzyme Inhibition : COX-1/2 inhibition using colorimetric kits (e.g., Cayman Chemical) .
Advanced: How to identify metabolites in pharmacokinetic studies?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes + NADPH; quench with acetonitrile and analyze via LC-MS/MS .
- High-Resolution MS : Use Q-TOF to detect exact masses of metabolites (e.g., +16 Da for hydroxylation) .
- Synthetic Standards : Compare retention times and fragmentation patterns with synthesized metabolites .
- In Vivo Sampling : Collect plasma/bile from dosed rodents; extract metabolites via SPE and characterize .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
